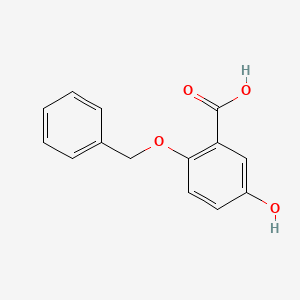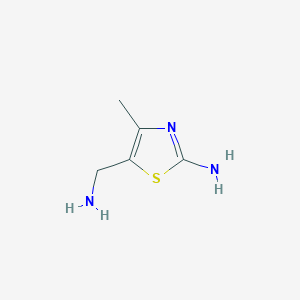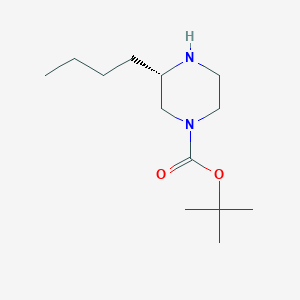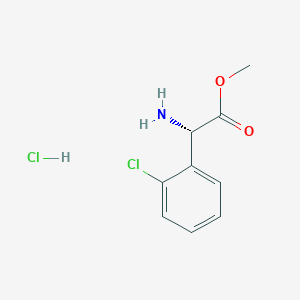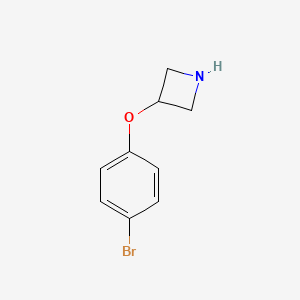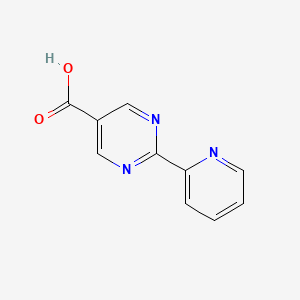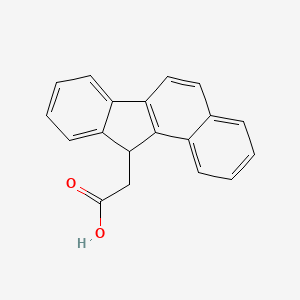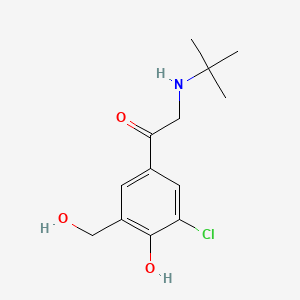
Chloroalbuterone
概要
説明
Chloroalbuterone is a compound with the molecular formula C13H18ClNO3 . It was approved by the U.S. Department of Health & Human Services National Institutes of Health NCATS . The structure of Chloroalbuterone contains 36 bonds in total, including 18 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 secondary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of Chloroalbuterone can be analyzed using various techniques such as X-ray crystallography . This technique can provide a three-dimensional molecular structure of small molecule compounds at atomic resolution .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be determined by various methods . These properties include color, density, hardness, melting and boiling points, and reactivity .
科学的研究の応用
Chlorins and Photodynamic Therapy
Chloroalbuterone and its derivatives, such as chlorins, have notable applications in the field of photodynamic therapy (PDT). A study by Dayan et al. (1998) found that horseradish peroxidase can convert deuteroporphyrin IX into chlorins, which are valuable for use in PDT. This enzymatic transformation exhibits unique characteristics such as the requirement of thiol-containing reductants and oxygen, and it is influenced by light levels and certain inhibitors. These findings suggest potential for chloroalbuterone derivatives in therapeutic applications, especially in treating diseases through photodynamic methods (Dayan et al., 1998).
Chlorophyll Fluorescence in Plant Stress Physiology
Chloroalbuterone's relation to chlorophyll and its derivatives also makes it relevant in studying plant physiology. Kooten and Snel (1990) discussed the use of chlorophyll fluorescence in understanding the physiological stress in plants. This approach provides insights into the impact of environmental factors on photosynthesis, which can be crucial for agricultural research and ecological studies (Kooten & Snel, 1990).
Nano-Silicon Dioxide and Plant Resistance to Stress
Research into nanotechnology, such as the study by Siddiqui et al. (2014), demonstrates the potential of nano-silicon dioxide (nano-SiO2) in improving plant resistance to stress, including salinity. This relates to chloroalbuterone's role in plant physiology, as nano-SiO2's effects on the antioxidant system and photosynthetic rate are areas where chloroalbuterone and its derivatives could have significant implications (Siddiqui et al., 2014).
Potential in Drug Discovery and Treatment
Finally, the broader context of drug discovery, as discussed by Drews (2000), provides a framework for understanding the place of chloroalbuterone in pharmaceutical research. This includes exploring its potential in new treatments, understanding its mechanism of action, and assessing its efficacy and safety in clinical settings (Drews, 2000).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(tert-butylamino)-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,15-16,18H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPDAKVHCAQAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237923 | |
| Record name | Chloroalbuterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroalbuterone | |
CAS RN |
898542-80-8 | |
| Record name | Chloroalbuterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898542808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroalbuterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROALBUTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEU7H9MTBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



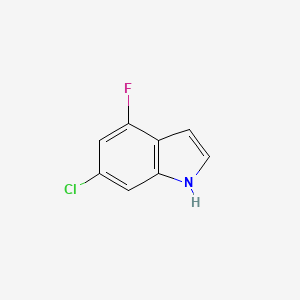
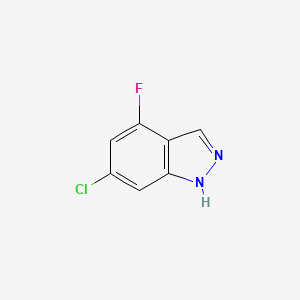
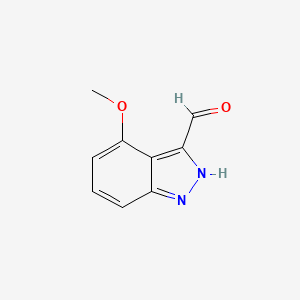
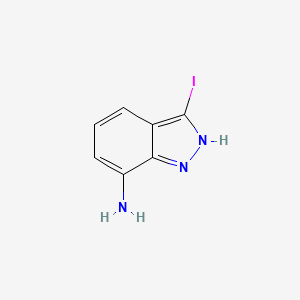
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)
